N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide
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Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide is a chemical compound that features a benzofuran ring, a propyl chain, and a methanesulfonamide group. Benzofuran derivatives are known for their diverse biological activities, making them valuable in various fields of scientific research .
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which are a key structural component of this molecule, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways . For instance, some benzofuran derivatives have been found to exhibit anti-tumor activities, which could involve interactions with cellular proteins or enzymes that regulate cell growth and proliferation .
Biochemical Pathways
Given the biological activities associated with benzofuran compounds, it is likely that this compound may influence pathways related to cell growth, oxidative stress, and viral replication .
Result of Action
Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide may have similar impacts on a cellular level.
Biochemical Analysis
Biochemical Properties
. For instance, some benzofuran derivatives have exhibited antitumor properties against the human ovarian cancer cell line A2780 .
Cellular Effects
The effects of N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide on various types of cells and cellular processes are currently unknown. Benzofuran compounds have been shown to have strong biological activities, influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Benzofuran compounds have been shown to exert their effects at the molecular level . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide typically involves the formation of the benzofuran ring followed by the attachment of the propyl chain and the methanesulfonamide group. One common method includes:
Formation of Benzofuran Ring: This can be achieved through a Friedel-Crafts reaction involving phenol and an appropriate acyl chloride.
Attachment of Propyl Chain: The propyl chain can be introduced via a Grignard reaction or other alkylation methods.
Introduction of Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-[2-butyl-3-(4-chlorobenzoyl)-1-benzofuran-5-yl]methanesulfonamide
- N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide is unique due to its specific combination of a benzofuran ring, a propyl chain, and a methanesulfonamide group. This unique structure imparts distinct biological activities and chemical reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17(14,15)13-8-4-6-11-9-10-5-2-3-7-12(10)16-11/h2-3,5,7,9,13H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCIJYAEGXOUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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